N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of naphthalene-2-sulfonyl chloride with 2-(thiophen-2-yl)ethylamine to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine and thiophene rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholinoethyl)naphthalene-2-sulfonamide
- N-(2-thiophen-2-ylethyl)naphthalene-2-sulfonamide
- N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzene-1-sulfonamide
Uniqueness
N-(2-morpholino-2-(thiophen-2-yl)ethyl)naphthalene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both morpholine and thiophene rings, along with the naphthalene sulfonamide group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c23-27(24,18-8-7-16-4-1-2-5-17(16)14-18)21-15-19(20-6-3-13-26-20)22-9-11-25-12-10-22/h1-8,13-14,19,21H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUZQZSQAFWHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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